4-(2-Methyl-4-nitrophenoxy)-2,3,4,5-tetrahydropyridin-6-amine
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Overview
Description
4-(2-Methyl-4-nitrophenoxy)-2,3,4,5-tetrahydropyridin-6-amine is an organic compound with a complex structure that includes a nitrophenoxy group attached to a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-4-nitrophenoxy)-2,3,4,5-tetrahydropyridin-6-amine typically involves multiple steps. One common method starts with the reaction of 2-methyl-4-nitrophenol with 4-chloro-2-nitropyridine under specific conditions to form an intermediate. This intermediate is then subjected to cyclization and hydrogenation reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. The process involves using readily available raw materials and mild reaction conditions to ensure scalability and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-4-nitrophenoxy)-2,3,4,5-tetrahydropyridin-6-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(2-Methyl-4-nitrophenoxy)-2,3,4,5-tetrahydropyridin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-4-nitrophenoxy)-2,3,4,5-tetrahydropyridin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. This interaction is often mediated by the nitrophenoxy group, which can participate in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
4-(2-Methyl-4-nitrophenoxy)phenol: This compound shares the nitrophenoxy group but lacks the tetrahydropyridine ring.
4-(2-Methyl-4-nitrophenoxy)pyridin-2-amine: Similar in structure but with a different ring system
Uniqueness
4-(2-Methyl-4-nitrophenoxy)-2,3,4,5-tetrahydropyridin-6-amine is unique due to its combination of the nitrophenoxy group and the tetrahydropyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H15N3O3 |
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Molecular Weight |
249.27 g/mol |
IUPAC Name |
4-(2-methyl-4-nitrophenoxy)-2,3,4,5-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C12H15N3O3/c1-8-6-9(15(16)17)2-3-11(8)18-10-4-5-14-12(13)7-10/h2-3,6,10H,4-5,7H2,1H3,(H2,13,14) |
InChI Key |
ZRUSRTJYCQXINR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OC2CCN=C(C2)N |
Origin of Product |
United States |
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